(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide
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Description
(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide is a useful research compound. Its molecular formula is C28H27ClN4O3S and its molecular weight is 535.06. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Cyclocondensation and Chemical Transformations : Chlorine-containing enamides undergo cyclocondensation with benzamidine derivatives, transforming into triazines and tritiolanes under specific conditions, showcasing their utility in synthesizing complex heterocyclic compounds (Demidchuk et al., 2009).
Enantioselective Synthesis : The compound's framework is used in enantioselective synthesis, demonstrating its importance in creating chiral molecules with potential pharmacological activities. This includes the synthesis of piperazines and ketopiperazines from vicinal N-sulfinyl diamines, showcasing the versatility of such compounds in stereocontrolled organic synthesis (Viso et al., 2006).
Reactivity and Rearrangements : Studies on N,N double rearrangement demonstrate the compound's ability to undergo significant structural changes, leading to the formation of novel heterocyclic frameworks, which could be valuable in the development of new materials or bioactive molecules (Yokoyama et al., 1985).
Biological Activity and Pharmacological Potential
Investigation of Biological Activity : Research into derivatives of this compound has shown a spectrum of biological activities against mycobacterial, bacterial, and fungal strains. This highlights the potential medicinal chemistry applications of these compounds in discovering new antibiotics or antifungal agents (Imramovský et al., 2011).
Binding and Molecular Interaction Studies : The structure-activity relationship studies of similar compounds have led to insights into how these molecules interact with biological targets, such as dopamine receptors, providing a foundation for designing more effective drugs with fewer side effects (Usuda et al., 2004).
Material Science and Applied Chemistry
- Synthesis of Heterocyclic Derivatives : The ability to synthesize diverse heterocyclic derivatives from enamides underscores their importance in material science, where such compounds can be used as intermediates in the production of polymers, coatings, and electronic materials (Pil'o et al., 2002).
Properties
IUPAC Name |
(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-18-9-7-8-12-23(18)33-28(37-17-26(34)31-16-20-10-5-4-6-11-20)21(15-30)27(35)32-24-13-19(2)22(29)14-25(24)36-3/h4-14,33H,16-17H2,1-3H3,(H,31,34)(H,32,35)/b28-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMLNHQFOFQGAJ-HFTWOUSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=C(C#N)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C(\C#N)/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)/SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.